molecular formula C16H20O3 B11940564 Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate CAS No. 31209-67-3

Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate

Cat. No.: B11940564
CAS No.: 31209-67-3
M. Wt: 260.33 g/mol
InChI Key: DLYGOEWUBGOXRC-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.336 g/mol . This compound is part of a class of organic compounds known as naphthalenes, which are characterized by a fused pair of benzene rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate typically involves the reaction of 2,4,4-trimethyl-1,2,3,4-tetrahydronaphthalene-1-one with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate is unique due to its specific structural features, such as the presence of three methyl groups on the naphthalene ring

Properties

CAS No.

31209-67-3

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2,4,4-trimethyl-1-oxo-3H-naphthalene-2-carboxylate

InChI

InChI=1S/C16H20O3/c1-5-19-14(18)16(4)10-15(2,3)12-9-7-6-8-11(12)13(16)17/h6-9H,5,10H2,1-4H3

InChI Key

DLYGOEWUBGOXRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C2=CC=CC=C2C1=O)(C)C)C

Origin of Product

United States

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